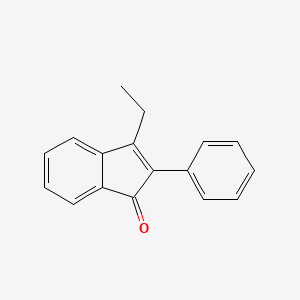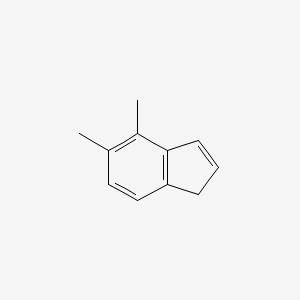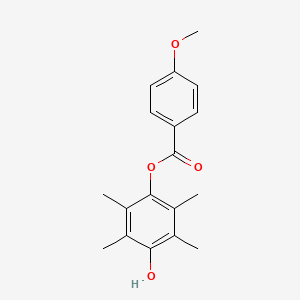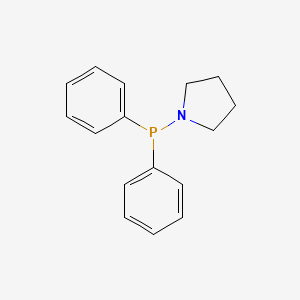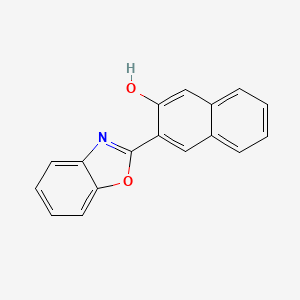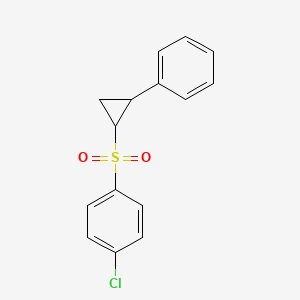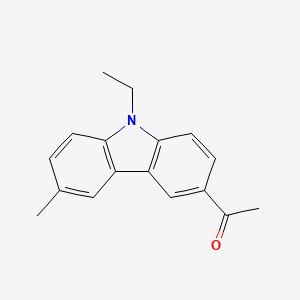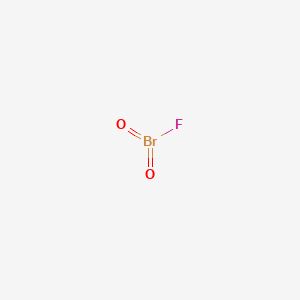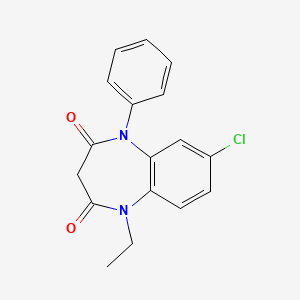
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chloro group at the 7th position, an ethyl group at the 1st position, and a phenyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-chlorobenzophenone and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzodiazepine core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Substitution Reactions: Subsequent substitution reactions introduce the chloro, ethyl, and phenyl groups at the desired positions. These reactions often require specific reagents and catalysts to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors are used to carry out the cyclization and substitution reactions.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The chloro, ethyl, and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced benzodiazepine derivatives.
Scientific Research Applications
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of benzodiazepine synthesis and reactivity.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione involves its interaction with the central nervous system. The compound binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect, reducing anxiety and inducing sedation. The molecular targets and pathways involved include:
GABA Receptors: The primary target, where the compound enhances GABAergic transmission.
Ion Channels: Modulation of ion channels, contributing to its overall effects on neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-1-ethyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for targeted research and potential therapeutic applications.
Properties
CAS No. |
22316-25-2 |
|---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
7-chloro-1-ethyl-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-14-9-8-12(18)10-15(14)20(17(22)11-16(19)21)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
InChI Key |
GWVJSTVUWPHUTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



